Product packaging for 1,10-Phenanthroline-5-carbonitrile(Cat. No.:CAS No. 1082-21-9)

1,10-Phenanthroline-5-carbonitrile

Cat. No.: B175917
CAS No.: 1082-21-9
M. Wt: 205.21 g/mol
InChI Key: WYVVBWVHLKJJTE-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5-carbonitrile (CAS 1082-21-9) is a versatile nitrogen-donor ligand and key synthetic intermediate in coordination chemistry and materials science research . This compound, with a molecular formula of C13H7N3 and a molecular weight of 205.21 g/mol, is characterized by its melting point of 212-213 °C . The carbonitrile functional group at the 5-position makes it a valuable precursor for further chemical transformations, serving as a crucial building block for the synthesis of more complex 1,10-phenanthroline derivatives . Researchers utilize this compound in the development of novel ligands for metal complexes . Its rigid, heterotricyclic structure allows it to act as a bidentate chelator, wrapping around metal ions to form stable complexes with interesting electrochemical properties . These properties are exploitable in applications ranging from homogenous catalysis to luminescent sensors . For research stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7N3 B175917 1,10-Phenanthroline-5-carbonitrile CAS No. 1082-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-phenanthroline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVBWVHLKJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357582
Record name 1,10-phenanthroline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-21-9
Record name 1,10-phenanthroline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,10 Phenanthroline 5 Carbonitrile

Established Synthetic Routes for 1,10-Phenanthroline-5-carbonitrile

The synthesis of 1,10-phenanthroline (B135089) derivatives can be complex, often involving multi-step procedures to achieve the desired substitution pattern. researchgate.netmdpi.com While classical methods like the Skraup and Friedlander transformations are fundamental for creating the basic phenanthroline core, the introduction of a cyano group at the 5-position requires specific strategies. nih.gov

Common Synthetic Strategies for 5-Cyano Functionalization of 1,10-Phenanthroline

Direct cyanation of the 1,10-phenanthroline ring at the 5-position is challenging. Therefore, indirect methods starting from a pre-functionalized phenanthroline are typically employed. The most common precursor is 5-amino-1,10-phenanthroline, which can be converted to the target nitrile via a Sandmeyer-type reaction. organic-chemistry.org

Sandmeyer Reaction: This classical method involves the diazotization of the amino group on 5-amino-1,10-phenanthroline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile functionality. organic-chemistry.org

Rosenmund-von Braun Reaction: An alternative strategy involves the cyanation of a halogenated phenanthroline, such as 5-bromo- or 5-iodo-1,10-phenanthroline. In the Rosenmund-von Braun reaction, the aryl halide is heated with an excess of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine (B92270) to yield the corresponding aryl nitrile. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. organic-chemistry.org

Modern Catalytic Cyanation: Contemporary methods often utilize transition metal catalysis, which can offer milder reaction conditions and broader substrate scope. Nickel- and copper-catalyzed reactions have been developed for the cyanation of aryl halides using various cyanide sources. chim.it Notably, some modern protocols use less toxic cyanide sources, such as acetonitrile (B52724), via a C–CN bond cleavage mechanism. rsc.org For instance, a nickel catalyst system with 1,10-phenanthroline as a ligand has proven effective for the cyanation of aryl halides. rsc.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for 5-Cyano Functionalization of 1,10-Phenanthroline
Reaction Name Precursor Key Reagents Typical Conditions Ref.
Sandmeyer Reaction 5-Amino-1,10-phenanthroline 1. NaNO₂, HCl2. CuCN Cold (diazotization), then heating organic-chemistry.org
Rosenmund-von Braun 5-Halo-1,10-phenanthroline CuCN High temp. (e.g., 200°C), polar solvent wikipedia.orgorganic-chemistry.org
Catalytic Cyanation 5-Halo-1,10-phenanthroline Cyanide source (e.g., KCN, NaCN, Me₃SiCN), Metal catalyst (e.g., Pd, Ni, Cu) Varies with catalyst system chim.itrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of catalyst, ligand, solvent, and temperature can dramatically influence the outcome of the cyanation reaction.

For copper-mediated reactions, such as the Sandmeyer and Rosenmund-von Braun syntheses, the use of 1,10-phenanthroline itself as a ligand has been shown to be highly effective. In a copper-mediated radiocyanation of aryldiazonium salts, a Cu(I)-phenanthroline complex enabled the reaction to proceed rapidly (within 5 minutes) at room temperature with high conversion rates. nih.gov This highlights the autocatalytic potential where the product's structural motif can facilitate its own formation.

In nickel-catalyzed cyanations, ligand choice is paramount. A study on the cyanation of aryl halides using acetonitrile found that 1,10-phenanthroline was a superior ligand compared to substituted phenanthrolines (with methyl, methoxy, or phenyl groups at the 4,7-positions) and bipyridine-based ligands. rsc.org The reaction yield was optimized at 80°C, with higher or lower temperatures leading to reduced efficiency. rsc.org The stoichiometry of the ligand was also critical; a 1:1 ratio of nickel to phenanthroline was optimal, while an excess of the phenanthroline ligand suppressed the catalytic activity. rsc.org

Table 2: Optimization Parameters for Cyanation Reactions

Parameter Observation Impact on Yield/Selectivity Ref.
Catalyst/Ligand Cu(I) with 1,10-phenanthroline ligand Significantly increases reaction rate and yield in Sandmeyer-type reactions. nih.gov
Catalyst/Ligand Ni with 1,10-phenanthroline ligand Outperforms substituted phenanthrolines and bipyridines in Ni-catalyzed cyanation. rsc.org
Temperature 80°C found to be optimal for a specific Ni-catalyzed system. Deviations from the optimal temperature led to lower yields. rsc.org
Solvent Polar, high-boiling solvents (DMF, pyridine) Required for classical Rosenmund-von Braun reaction. organic-chemistry.org
Reagent Ratio Excess ligand can suppress catalytic activity. Optimal Ni:Ligand ratio is crucial for maximizing yield. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold is a versatile platform for further chemical modification. Both the aromatic rings and the nitrile group can be targeted to synthesize a wide range of new derivatives with tailored properties.

Nucleophilic Aromatic Substitution Reactions on 1,10-Phenanthroline Derivatives

The phenanthroline ring system, particularly when substituted with electron-withdrawing groups or halogens, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups. For example, chlorine atoms at the 4- and 7-positions of the phenanthroline core are readily substituted by nucleophiles. mdpi.com

In a relevant study, the hydrolysis of 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carbonitrile in an alkaline medium resulted in the substitution of the chloro groups with hydroxyl groups, forming a 4,7-dioxo derivative. mdpi.com This demonstrates that even with the cyano group present, the halogenated positions remain activated for nucleophilic attack. This reactivity opens pathways to introduce amines, alkoxides, and other nucleophiles onto the phenanthroline-5-carbonitrile backbone, provided a suitable halo-precursor is used.

Oxidative Nucleophilic Substitutions of Hydrogen (SNArH)

A particularly interesting transformation observed for this compound derivatives is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), also known as SNArH. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile without the need for a pre-installed leaving group.

In several studies, treatment of 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles with a base like sodium hydroxide (B78521) did not lead to the hydrolysis of the nitrile. Instead, it resulted in the surprising introduction of an oxo group at the C9 position. mdpi.comnih.gov For instance, 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile was selectively transformed into 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile. mdpi.comnih.govmdpi.com The mechanism is proposed to involve the nucleophilic attack of a hydroxide ion on the electron-deficient ring, followed by oxidation, with air acting as the oxidant. mdpi.comnih.gov This selective functionalization highlights a unique reactivity pattern for the this compound core.

Conversion of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids)

The nitrile group is a versatile functional handle that can be converted into several other groups, most commonly carboxylic acids, amides, or amines. The standard method for converting a nitrile to a carboxylic acid is hydrolysis under acidic or basic conditions. libretexts.orglibretexts.org

However, attempts to hydrolyze the nitrile group in certain substituted this compound derivatives have proven challenging. The reaction of 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles with strong acid or base did not yield the expected carboxylic acid. mdpi.comnih.gov Instead, other reactions, such as ONSH or substitution of other groups on the ring, occurred preferentially. mdpi.comnih.gov This suggests that the reactivity of the phenanthroline core can interfere with the desired transformation of the nitrile group.

Despite these challenges, the conversion of the nitrile is theoretically possible under carefully controlled conditions. For comparison, 1,10-phenanthroline-2-carbonitrile (B170472) can be successfully hydrolyzed to 1,10-phenanthroline-2-carboxylic acid under acidic conditions. Furthermore, the nitrile group can be reduced, for example, through catalytic hydrogenation, to yield the corresponding aminomethyl derivative, such as 1-(1,10-phenanthrolin-5-yl)methanamine. This conversion opens up further derivatization possibilities through amine chemistry.

Regioselective Functionalization of the 1,10-Phenanthroline Scaffold

The precise introduction of functional groups at specific positions on the 1,10-phenanthroline core, known as regioselective functionalization, is critical for fine-tuning the molecule's electronic and steric properties. One of the primary methods for achieving this is through nucleophilic aromatic substitution (SNAr) reactions on halogenated phenanthrolines. For instance, 5-bromo-1,10-phenanthroline (B1267314) serves as a key intermediate. The bromine atom at the 5-position can be readily displaced by a variety of nucleophiles, including cyanide ions, to yield this compound. This transformation is typically carried out using a cyanide source such as copper(I) cyanide in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Another powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). This technique involves the deprotonation of a C-H bond at a position ortho to a directing group, followed by quenching with an electrophile. While direct C-H functionalization of the parent 1,10-phenanthroline can be challenging due to the coordinating ability of the nitrogen atoms, the presence of certain directing groups can facilitate this process. For example, a pre-installed group at the 2- or 9-position can direct metalation to the 3- or 8-position, respectively. Subsequent reaction with an appropriate electrophile can introduce a desired functional group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also extensively used for the regioselective functionalization of halogenated phenanthrolines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific sites on the phenanthroline ring system, enabling the synthesis of a wide array of derivatives.

Microwave-Assisted Synthetic Approaches to Substituted Phenanthrolines

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating and improving the efficiency of many chemical transformations, including the synthesis of substituted phenanthrolines. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods.

For the synthesis of this compound from 5-bromo-1,10-phenanthroline, microwave heating can dramatically shorten the reaction time of the cyanation step. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the nucleophilic substitution more efficiently than conventional oil bath heating. This often results in cleaner reactions with fewer side products.

Furthermore, microwave assistance has been successfully applied to the synthesis of the core 1,10-phenanthroline scaffold itself. The Friedländer annulation, a classic method for constructing quinolines and phenanthrolines, can be effectively promoted by microwave irradiation. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The use of microwaves in this reaction can lead to a significant rate enhancement and improved yields of the desired phenanthroline products.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield Improvement
Cyanation of 5-bromo-1,10-phenanthroline12-24 hours15-30 minutesOften significant
Friedländer Annulation8-16 hours10-20 minutesModerate to significant

Novel Synthetic Pathways for this compound Analogs

The development of novel synthetic pathways is crucial for expanding the chemical space of this compound analogs and accessing molecules with unique structures and properties.

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of phenanthroline analogs, MCRs based on the Friedländer annulation have been developed. These reactions typically involve the in situ formation of the required precursors, which then undergo condensation and cyclization to form the phenanthroline core.

For example, a one-pot synthesis of substituted phenanthrolines can be achieved by reacting an o-phenylenediamine, an aromatic aldehyde, and a cyclic ketone in the presence of a suitable catalyst. This approach allows for the rapid generation of a library of phenanthroline derivatives by simply varying the starting materials. While the direct synthesis of this compound via a one-pot MCR is not commonly reported, this strategy is highly valuable for producing a diverse range of substituted phenanthroline scaffolds that can be further elaborated to introduce the nitrile functionality.

Stereoselective Synthesis of α-Glycosylated Carboxylic Acids via Phenanthroline Catalysis

While not a direct synthesis of phenanthroline analogs, the use of phenanthroline derivatives as ligands in asymmetric catalysis highlights their importance in controlling stereochemistry. Chiral phenanthroline ligands can coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity or diastereoselectivity in a variety of chemical transformations.

In the context of α-glycosylated carboxylic acids, which are important building blocks in medicinal chemistry and glycobiology, chiral copper-phenanthroline complexes have been employed as catalysts. These catalysts can control the stereoselective addition of nucleophiles to glyoxylic acid derivatives, leading to the formation of α-glycosylated carboxylic acids with high enantiomeric excess. The steric and electronic properties of the substituents on the phenanthroline ligand are crucial for achieving high levels of stereocontrol.

Perkin Condensation for Vinyl Analogs

The Perkin condensation is a classic organic reaction that can be used to synthesize α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides. This reaction can be adapted to introduce vinyl groups onto the 1,10-phenanthroline scaffold, leading to the formation of vinyl analogs.

For instance, 1,10-phenanthroline-5-carbaldehyde, which can be prepared from the corresponding carboxylic acid or by other methods, can be subjected to a Perkin condensation with an acid anhydride, such as acetic anhydride, in the presence of its corresponding carboxylate salt (e.g., sodium acetate). This reaction would yield 3-(1,10-phenanthrolin-5-yl)acrylic acid, a vinylogous analog of 1,10-phenanthroline-5-carboxylic acid. The nitrile functionality could potentially be introduced at a later stage or carried through the reaction sequence if a suitable starting material is used. This method provides a valuable route to extend the conjugation of the phenanthroline system, which can have significant effects on its photophysical and electronic properties.

Advanced Isolation and Purification Techniques in Phenanthroline Synthesis

The isolation and purification of this compound and its analogs are critical steps in their synthesis to ensure high purity for subsequent applications. Due to the often complex reaction mixtures and the presence of structurally similar byproducts, advanced purification techniques are frequently required.

Column chromatography is the most common method for the purification of phenanthroline derivatives. Silica (B1680970) gel is a standard stationary phase, and a mixture of polar and non-polar solvents, such as ethyl acetate/hexane or dichloromethane/methanol, is typically used as the eluent. The polarity of the eluent is carefully optimized to achieve good separation of the desired product from impurities.

For more challenging separations, high-performance liquid chromatography (HPLC) is often employed. Reverse-phase HPLC, using a C18-functionalized silica gel stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is particularly effective for purifying polar phenanthroline derivatives. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for basic compounds like phenanthrolines.

Recrystallization is another important purification technique. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, highly pure crystals of the desired compound can be obtained. The choice of solvent is crucial for successful recrystallization and is often determined through experimentation.

TechniqueStationary PhaseMobile Phase/SolventTypical Application
Column ChromatographySilica GelEthyl Acetate/Hexane or Dichloromethane/MethanolGeneral purification of reaction mixtures
HPLC (Reverse-Phase)C18-functionalized SilicaWater/Acetonitrile or Water/Methanol with TFAHigh-purity separation of polar analogs
RecrystallizationNot applicableVarious organic solvents (e.g., ethanol, acetonitrile)Final purification to obtain crystalline material

Coordination Chemistry of 1,10 Phenanthroline 5 Carbonitrile and Its Metal Complexes

Ligand Properties of 1,10-Phenanthroline-5-carbonitrile

The properties of ligands based on 1,10-phenanthroline (B135089) are heavily influenced by the nature and position of their substituents. The introduction of functional groups into the 1,10-phenanthroline core is a strategic approach to fine-tune the properties of the resulting compound. researchgate.net

Chelation Behavior and Donor Atom Preferences

This compound, like its parent compound, primarily functions as a bidentate chelating ligand. researchgate.netbanglajol.info It coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered ring. banglajol.infotandfonline.com This chelation is a defining characteristic of 1,10-phenanthroline-based ligands, contributing to the stability of the resulting metal complexes. mdpi.comresearchgate.net The rigid, planar structure of the phenanthroline core holds the nitrogen atoms in a fixed position, pre-organizing the ligand for metal ion binding. ed.ac.ukresearchgate.net

While the primary donor atoms are the two nitrogens of the phenanthroline ring, the presence of the cyano group at the 5-position can introduce secondary coordination possibilities, although these are less common. The nitrogen of the cyano group can potentially act as a donor atom, leading to the formation of polynuclear or bridged complexes. mdpi.commdpi.com However, the dominant coordination mode remains the N,N-chelation by the phenanthroline ring.

Influence of the Cyano Group on Coordination Affinity and Properties

The introduction of a cyano (-CN) group at the 5-position of the 1,10-phenanthroline ring significantly modifies its electronic properties, which in turn affects its coordination affinity and the properties of its metal complexes. The cyano group is strongly electron-withdrawing, which can enhance the π-acceptor ability of the ligand. This enhanced π-acidity strengthens the metal-ligand bond through improved π-back-bonding, leading to more stable coordination complexes with altered photophysical properties.

The electron-withdrawing nature of the cyano group can also influence the redox potential of the resulting metal complexes. For instance, in a study involving 5-amino-1,10-phenanthroline, the redox potential of the metal was found to be related to the surface coverage obtained through electrochemical polymerization of its complexes. rsc.org While a direct comparison is not available for the 5-carbonitrile derivative, the electronic effect of the cyano group is expected to play a similar role in modulating the electrochemical behavior of its complexes.

Role as a Bidentate N,N-Coordinating Ligand

The primary and most well-established role of this compound in coordination chemistry is as a bidentate N,N-coordinating ligand. researchgate.netbanglajol.info The two nitrogen atoms of the heterocyclic ring system are the primary sites of coordination with metal ions. banglajol.infotandfonline.com This mode of coordination is a fundamental characteristic of the 1,10-phenanthroline scaffold and is responsible for the formation of stable and well-defined metal complexes. mdpi.comresearchgate.net The rigid conformation of the phenanthroline core ensures that the nitrogen donors are ideally positioned for chelation, leading to thermodynamically stable complexes. ed.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,10-phenanthroline derivatives is a well-established area of research. banglajol.infotandfonline.comrsc.orgresearchgate.net The general approach involves the reaction of a metal salt with the ligand in a suitable solvent. banglajol.info

Transition Metal Complexes with this compound and its Derivatives

A wide variety of transition metal complexes with 1,10-phenanthroline and its derivatives have been synthesized and characterized. rsc.orgwikipedia.org These complexes often exhibit interesting photophysical and electrochemical properties. For example, the complexation of 1,10-phenanthroline-5,6-dione (B1662461) with transition metals was found to significantly increase the catalytic turnover frequency in certain reactions. rsc.org

While specific studies on the synthesis of transition metal complexes solely with this compound are not extensively detailed in the provided results, the general principles of synthesis with substituted phenanthrolines apply. For instance, the synthesis of cobalt(II) and cobalt(III) complexes with 1,10-phenanthroline and co-ligands has been reported, involving refluxing the metal salt with the ligand in methanol. tandfonline.com Similarly, ternary complexes of various transition metals with curcumin (B1669340) and 1,10-phenanthroline have been synthesized by reacting the metal nitrate (B79036) with the ligands in an ethanol/water solution. banglajol.info

The characterization of these complexes typically involves a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bands. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to monitor its formation and stability. banglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. mdpi.comrsc.org

Elemental Analysis: To confirm the stoichiometry of the complex. banglajol.info

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. mdpi.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. banglajol.info

Table 1: Examples of Transition Metal Complexes with Substituted 1,10-Phenanthrolines

Metal IonSubstituted 1,10-Phenanthroline LigandCo-ligand(s)General Synthetic MethodReference
Cobalt(II/III)1,10-PhenanthrolineNitrate, Azide (B81097)Reflux in methanol tandfonline.com
Iron(II)5-Amino-1,10-phenanthroline---Not specified rsc.org
Ruthenium(II)5-Amino-1,10-phenanthroline---Not specified rsc.org
Copper(I)2,9-Di(aryl)-1,10-phenanthrolines---Reaction with [Cu(CH₃CN)₄]PF₆ rsc.org
Various (Cr, Fe, Co, Ni, Cu, Zn)Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate1,10-PhenanthrolineNot specified mdpi.com

Lanthanide Complexes Incorporating Substituted 1,10-Phenanthrolines

The coordination chemistry of lanthanide ions with substituted 1,10-phenanthrolines is an active area of research, driven by the potential applications of the resulting complexes in areas such as luminescence and materials science. rsc.orgspiedigitallibrary.org The introduction of substituents onto the phenanthroline core can significantly affect the photophysical properties of the lanthanide complexes. rsc.org

Studies on 4,7-substituted 1,10-phenanthroline-2,9-dicarboxamides have shown that modifying the electronic nature of the ligand through different functional groups impacts the luminescence properties of their lanthanide complexes. rsc.org Similarly, research on the complexation of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide with lanthanide nitrates has demonstrated the formation of 1:1 metal-ligand complexes with high stability. spiedigitallibrary.org The stability of these complexes was found to be dependent on the ionic radius of the lanthanide metal ion. spiedigitallibrary.org

Theoretical and experimental studies on 1,10-phenanthroline-2,9-dicarboxamide (B1246272) and its derivatives have also explored their selectivity for actinide ions over lanthanide ions, highlighting the potential for these ligands in nuclear fuel reprocessing. rsc.org

Table 2: Examples of Lanthanide Complexes with Substituted 1,10-Phenanthrolines

Lanthanide Ion(s)Substituted 1,10-Phenanthroline LigandKey FindingsReference(s)
Eu, Gd, Tb4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamidesSubstituents affect luminescence properties. rsc.org
Lu, Ho, Gd, Eu4,7-Dichloro-1,10-phenanthroline-2,9-dicarboxamideFormation of stable 1:1 complexes. spiedigitallibrary.org
La, Nd, Eu, LuPyrrolidine-derived phenanthroline diamidesHalogen atoms impact coordination number and solvation. researchgate.net
Am(III), Eu(III)1,10-Phenanthroline-2,9-dicarboxamide and derivativesTheoretical prediction and experimental validation of selectivity for Am(III). rsc.org

Mixed-Ligand Metal Complexes featuring 1,10-Phenanthroline Ligands

While numerous studies detail the synthesis and characterization of mixed-ligand complexes involving the parent 1,10-phenanthroline, specific examples featuring this compound are not readily found. Research on mixed-ligand systems often involves 1,10-phenanthroline paired with other organic ligands to create complexes with tailored properties, for instance, with applications in biological systems or materials science. mdpi.com However, without specific studies on the 5-carbonitrile derivative, a detailed discussion of its role in such complexes remains speculative.

Single Crystal X-ray Diffraction Analysis of Complex Structures

Structural data from single-crystal X-ray diffraction is crucial for understanding the precise coordination environment of a metal complex. While a vast number of crystal structures for 1,10-phenanthroline-based complexes have been determined, semanticscholar.orgtandfonline.com a search of the available literature did not yield specific crystallographic data for a simple metal complex of this compound. The closest available information pertains to more complex derivatives, such as 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile, which provides some insight into how a cyano-substituted phenanthroline can be incorporated into a larger molecular structure. mdpi.com

Stability and Thermodynamic Aspects of Metal Complex Formation

The stability of metal complexes with 1,10-phenanthroline and its derivatives is a well-studied area. The chelate effect, arising from the bidentate coordination of the phenanthroline ligand, contributes significantly to the high stability of these complexes. mdpi.comresearchgate.net Thermodynamic parameters, including formation constants, have been determined for various metal ions with different phenanthroline derivatives, such as 1,10-phenanthroline-2,9-dicarboxylic acid. nih.govacs.org These studies demonstrate how substituents can influence complex stability. However, specific thermodynamic data for this compound complexes are not available, preventing a quantitative analysis of the electronic effect of the 5-cyano group on complex stability.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of 1,10-phenanthroline complexes is of significant interest, particularly concerning their redox properties and potential for electron transfer applications. scielo.org.mxnih.gov The electron-withdrawing or -donating nature of substituents on the phenanthroline ring is known to modulate the redox potentials of the resulting metal complexes. For instance, electron-withdrawing groups generally make the complex more difficult to oxidize. While the electrochemical properties of numerous phenanthroline derivatives have been investigated, uchile.clresearchgate.net specific studies detailing the redox behavior and electron transfer pathways of this compound metal complexes are not present in the surveyed literature.

Cyclic Voltammetry Studies of Ligands and Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. In the context of coordination chemistry, CV provides valuable insights into the electronic behavior of both the ligands and their corresponding metal complexes, revealing information about their oxidation and reduction potentials, the stability of different oxidation states, and the electronic communication between the metal center and the ligand.

For instance, the electrochemical properties of various substituted 1,10-phenanthroline derivatives have been investigated in acetonitrile (B52724). mdpi.com The electrochemical gap, which is the difference between the first oxidation and first reduction potentials, is a key parameter derived from these studies. It provides an estimate of the HOMO-LUMO energy gap of the molecule. Theoretical calculations using Density Functional Theory (DFT) have shown a strong correlation between the calculated HOMO/LUMO energies and the experimentally determined oxidation/reduction potentials. mdpi.comnih.gov

While specific cyclic voltammetry data for unsubstituted this compound is not extensively detailed in the reviewed literature, research on closely related derivatives provides insight into the expected electrochemical behavior. For example, the study of 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile and 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile has been conducted. nih.govnih.govresearchgate.net The electrochemical oxidation of these complex derivatives was investigated in acetonitrile, revealing the influence of the bulky, redox-active substituents on the phenanthroline core. sbc.org.pl

The table below summarizes the electrochemical data for selected 1,10-phenanthroline derivatives, illustrating the range of redox potentials observed for this class of compounds.

CompoundE_ox [V] vs Fc/Fc+E_red [V] vs Fc/Fc+Electrochemical Gap [V]
4,7-dichloro-2,9-dimethyl-1,10-phenanthroline1.35-2.103.45
4,7-dichloro-1,10-phenanthroline-5-carbonitrile1.55-1.853.40
4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline0.45-2.452.90
5-amino-1,10-phenanthroline0.90-2.303.20

Data derived from studies on substituted 1,10-phenanthroline derivatives in acetonitrile. mdpi.com

The coordination of a metal ion to a 1,10-phenanthroline ligand is expected to influence its electrochemical properties. The metal center can either facilitate or hinder the oxidation or reduction of the ligand, depending on the nature of the metal and its oxidation state. This electronic communication is a fundamental aspect of the chemistry of these coordination complexes.

Supramolecular Assembly and Self-Organization of this compound Complexes

The rigid, planar structure and chelating nitrogen atoms of the 1,10-phenanthroline framework make it an exceptional building block in supramolecular chemistry. ichem.md Metal complexes of 1,10-phenanthroline and its derivatives, including this compound, can self-assemble into highly ordered, multidimensional architectures through a variety of non-covalent interactions. This self-organization is a key principle in the design of functional materials with specific structural and physical properties.

The resulting supramolecular structures can range from discrete polynuclear complexes to infinite one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govrsc.org The final architecture is influenced by several factors, including the coordination geometry of the metal ion, the nature of the ligand and any co-ligands, and the reaction conditions such as solvent and temperature. nih.gov

Non-Covalent Interactions in Supramolecular Architectures (e.g., π-π stacking, C-H···π, lone-pair···π, hydrogen bonding)

π-π Stacking: The aromatic nature of the phenanthroline ring system facilitates strong π-π stacking interactions between adjacent ligands. ichem.mdmdpi.com These interactions are crucial in the formation of one-dimensional chains or columns of complexes, which can then be further organized into higher-dimensional networks. ichem.md In many crystal structures of phenanthroline complexes, the inter-planar distance between stacked rings is indicative of significant aromatic interaction.

Hydrogen Bonding: Hydrogen bonds are among the most important and directional non-covalent interactions in supramolecular chemistry. dicames.online In complexes of 1,10-phenanthroline, hydrogen bonds can form between coordinated water molecules, counter-ions (like perchlorate (B79767) or nitrate), and the nitrogen or other functional groups on the ligand or co-ligands. ichem.mdmdpi.com These interactions can link individual complex units into extended chains, sheets, or three-dimensional frameworks. rsc.org The nitrile group of this compound, for example, could potentially act as a hydrogen bond acceptor.

C-H···π and Lone-pair···π Interactions: Weaker interactions such as C-H···π and lone-pair···π interactions also play a significant role in the stabilization of the supramolecular structures. mdpi.com C-H···π interactions involve the hydrogen atoms of the phenanthroline ligand or co-ligands interacting with the π-system of an adjacent aromatic ring. Lone-pair···π interactions can occur between a lone pair of electrons (e.g., from an oxygen atom of a counter-ion) and the electron-deficient π-system of the phenanthroline ring. mdpi.com

The interplay of these various non-covalent forces leads to the formation of complex and often aesthetically pleasing supramolecular architectures with diverse topologies.

Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the coordination of metal ions with organic ligands. researchgate.net 1,10-phenanthroline and its derivatives are often used as ancillary or co-ligands in the construction of CPs and MOFs, where they can modulate the structure and properties of the resulting material. mdpi.comacs.org

The use of 1,10-phenanthroline in conjunction with other bridging ligands, such as multicarboxylate acids, has led to a vast array of CPs and MOFs with varying dimensionalities and network topologies. nih.govacs.org For example, hydrothermal synthesis has been employed to create novel metal-organic frameworks by combining d-block metal ions, 1,10-phenanthroline, and polycarboxylic acid linkers. nih.gov

In these structures, the phenanthroline ligand typically chelates to the metal center, while the carboxylate or other functional groups of the primary linker bridge between metal centers to build the extended framework. The presence of the phenanthroline ligand can influence the coordination environment of the metal ion, prevent the formation of overly dense structures, and introduce specific functionalities, such as luminescence or redox activity, into the final material.

While the direct use of this compound as a primary building block for MOFs is not widely reported, its structural and electronic properties make it a candidate for creating functional frameworks. The nitrile group could potentially be involved in the framework construction through coordination to the metal center or by participating in non-covalent interactions within the pores of the framework. Furthermore, the nitrile functionality offers a site for post-synthetic modification, allowing for the introduction of other functional groups after the framework has been assembled.

The table below lists some examples of coordination polymers and MOFs that incorporate the 1,10-phenanthroline ligand, highlighting the diversity of structures that can be achieved.

Compound FormulaMetal IonPrimary LinkerDimensionalityRef.
[Mn2(μ4-H2L1)2(phen)2]n·4nH2OMn(II)Biphenyl-3,3',5,5'-tetracarboxylic acid (H4L1)3D MOF acs.org
[Zn(μ2-H2L1)(2,2′-bipy)(H2O)]nZn(II)Biphenyl-3,3',5,5'-tetracarboxylic acid (H4L1)1D CP acs.org
[Zn(μ2-H2L2)(phen)]nZn(II)Biphenyl-2,2',5,5'-tetracarboxylic acid (H4L2)1D CP acs.org
{[Zn2(L)2(Sip)(OH)]·H2O}nZn(II)5-sulfoisophthalic acid monosodium salt (NaH2Sip)3D Supramolecular researchgate.net
[Eu(2-NCP)(SA)]nEu(III)Succinic acid (H2SA)2D Layer rsc.org

Note: In the table, 'phen' refers to 1,10-phenanthroline, and other abbreviations are for the primary organic linkers.

Spectroscopic and Photophysical Properties of 1,10 Phenanthroline 5 Carbonitrile and Its Complexes

Electronic Absorption Spectroscopy

The electronic absorption properties of 1,10-phenanthroline-5-carbonitrile and its metal complexes are crucial for understanding their electronic structure and potential applications in areas like photocatalysis and optoelectronics.

UV-Vis Absorption Characteristics of the Free Ligand

The free this compound ligand exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily attributed to π → π* electronic transitions within the aromatic phenanthroline core. The exact position and intensity of these bands can be influenced by the solvent environment. For instance, in methanol, 1,10-phenanthroline (B135089) derivatives show absorption maxima at various wavelengths, indicating the complex electronic transitions within the molecule. mdpi.com A similar compound, 9-cyano-pyrrolo[1,2-a] rsc.orgcymitquimica.comphenanthroline, displays multiple absorption bands in acetonitrile (B52724), with high molar absorptivity values, suggesting strong electronic transitions. mdpi.com In general, 1,10-phenanthroline itself has an absorbance peak around 232 nm. aatbio.com The introduction of a carbonitrile group at the 5-position can modulate these transitions.

Table 1: UV-Vis Absorption Data for 1,10-Phenanthroline Derivatives

Compound Solvent λmax (nm) (log ε)
9-Methyl-1,10-phenanthroline-2-carboxylic acid Methanol 314 (3.06), 275 (3.95), 230 (4.10) mdpi.com
9-Cyano-pyrrolo[1,2-a] rsc.orgcymitquimica.comphenanthroline derivative (6a) Acetonitrile 225 (4.72), 242 (4.62), 275 (4.49), 310 sh (4.21), 374 (3.79) mdpi.com
9-Cyano-pyrrolo[1,2-a] rsc.orgcymitquimica.comphenanthroline derivative (6b) Acetonitrile 224 (4.68), 244 (4.59), 272 (4.57), 310 sh (4.23), 371 (3.78) mdpi.com

Note: 'sh' denotes a shoulder peak.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands in Metal Complexes

Upon coordination to a metal center, the electronic spectrum of this compound complexes becomes more complex, often featuring new, intense absorption bands. These are typically assigned as charge-transfer (CT) transitions. careerendeavour.com

Metal-to-Ligand Charge Transfer (MLCT): This is the most common type of charge transfer observed for complexes of 1,10-phenanthroline with metal ions in low oxidation states, such as Ru(II) or Re(I). careerendeavour.comacs.org It involves the promotion of an electron from a metal-centered d-orbital to a vacant π*-orbital of the phenanthroline ligand. These transitions are often found in the visible region of the spectrum and are responsible for the characteristic colors of many of these complexes. careerendeavour.com For example, copper(I) complexes with substituted pyrazino[2,3-f]-1,10-phenanthroline exhibit MLCT bands in the 400–650 nm range. uchile.cl Similarly, rhenium(I) tricarbonyl complexes with phenanthroline derivatives display MLCT bands. mdpi.com The energy of the MLCT band is sensitive to the nature of both the metal and the substituents on the phenanthroline ligand. acs.org

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the transfer of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. careerendeavour.com This type of transition is more common for metals in high oxidation states. For instance, an Fe(III) complex with a SALPHEN ligand showed LMCT transitions at 299 and 288 nm. rsc.org While less common for this compound, which is a good π-acceptor, LMCT can occur with appropriate metals.

The presence and energy of these CT bands are critical for the photophysical and photochemical properties of the complexes.

Influence of Substituents on Absorption Maxima and Band Shapes

The electronic properties of the 1,10-phenanthroline ligand, and consequently its metal complexes, can be systematically tuned by introducing substituents onto the phenanthroline ring.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the absorption spectra:

Electron-donating groups (e.g., -CH3, -NH2): These groups increase the electron density on the phenanthroline ring, generally leading to a bathochromic (red) shift in the π → π* and MLCT absorption bands. nih.gov This is because they raise the energy of the highest occupied molecular orbital (HOMO) of the ligand.

Electron-withdrawing groups (e.g., -CN, -NO2, -Cl): These groups decrease the electron density on the ring, resulting in a hypsochromic (blue) shift of the absorption bands. nih.gov They lower the energy of the lowest unoccupied molecular orbital (LUMO) of the ligand. For example, in a study of platinum(II) biphenyl (B1667301) complexes with substituted 1,10-phenanthroline ligands, the absorption properties were found to vary with the substituents on the phenanthroline ligand. fhsu.edu

The introduction of a cyano (-CN) group at the 5-position of 1,10-phenanthroline, being an electron-withdrawing group, is expected to lower the energy of the ligand's π* orbitals. This would lead to a blue shift in the intraligand π → π* transitions compared to the unsubstituted 1,10-phenanthroline. In its metal complexes, this would result in a red shift of the MLCT bands, as the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced.

Luminescence and Emission Properties

The luminescence of this compound and its complexes is a key feature, enabling their use in applications such as chemical sensors and light-emitting devices.

Fluorescence Characteristics of this compound

The free this compound ligand itself can exhibit fluorescence. mdpi.com The emission properties are dependent on the molecular structure and the surrounding environment. The introduction of substituents can significantly alter the fluorescence characteristics. For instance, imidazo[4,5-f]-1,10-phenanthroline based ligands are fluorescent, with emission wavelengths around 410–415 nm. soton.ac.uk The fluorescence of 1,10-phenanthroline derivatives can be quenched or enhanced upon coordination to a metal ion.

Luminescent Properties of Metal Complexes (e.g., Rhenium, Lanthanide)

The coordination of this compound to metal ions, particularly transition metals like rhenium and lanthanides, often leads to highly luminescent complexes.

Rhenium Complexes: Rhenium(I) tricarbonyl complexes containing 1,10-phenanthroline and its derivatives are well-known for their strong luminescence. rsc.orgmdpi.comsoton.ac.uk This emission typically originates from a triplet metal-to-ligand charge-transfer (³MLCT) excited state and appears as a broad phosphorescence band in the visible region. rsc.orgsoton.ac.uk For example, fac-[Re(CO)₃(phen)L] complexes exhibit orange phosphorescence. rsc.org The emission wavelength and quantum yield of these complexes can be tuned by modifying the substituents on the phenanthroline ligand. nih.gov

Table 2: Luminescence Data for Metal Complexes of 1,10-Phenanthroline Derivatives

Complex Type Emission Maximum (nm) Emitting State Reference
Rhenium(I) tricarbonyl complexes 558–585 ³MLCT soton.ac.uk
Rhenium(I) tricarbonyl complexes ~640 ³MLCT rsc.org
Europium(III) complex with 5-nitro-1,10-phenanthroline (B1664666) 612 ⁵D₀ → ⁷F₂ researchgate.net
Samarium(III) complex with 5-nitro-1,10-phenanthroline 647 ⁴G₅/₂ → ⁶H₉/₂ researchgate.net

Emission Lifetimes and Quantum Yields of Luminescent Complexes

The luminescence properties of complexes involving derivatives of 1,10-phenanthroline are of significant interest. For instance, a Eu(III) complex incorporating 5-nitro-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) demonstrates a notable quantum yield of 36.0% and a long luminescence lifetime of 458 μs. researchgate.net This indicates an efficient sensitization of the Eu(III) ion by the phenanthroline ligand. researchgate.net Similarly, a Eu(III) complex with 5-acrylamido-1,10-phenanthroline exhibits an even higher quantum yield of 40.1% and a lifetime of 590 μs, highlighting its potential in light-conversion molecular devices. researchgate.net

The introduction of a phosphonate (B1237965) substituent into a 1,10-phenanthroline ligand within a Ruthenium(II) complex does not significantly alter the fundamental photophysical properties, though it can influence stability in solution. d-nb.info In another study, a newly synthesized Eu(III) complex with a 2-phenoxy-1,10-phenanthroline ligand showed a significant emission quantum yield of approximately 24% in acetonitrile, with a measured fluorescence lifetime of 1.891 ms. nih.govuni-saarland.de This lifetime is considerably longer than previously reported for other substituted 1,10-phenanthroline Eu(III) complexes. nih.gov

The quantum yield of ruthenium complexes with bis-lipid conjugated phosphine (B1218219) ligands has also been investigated. One such complex showed a very weak singlet emission with a quantum yield of 0.019 and a short lifetime of approximately 4.46 ns. nih.gov In contrast, other complexes in this series displayed the characteristic long-lived triplet metal-to-ligand charge transfer (³MLCT) emissions. nih.gov

Interactive Table:

Ligand-Sensitized Luminescence of Lanthanide Ions

The "antenna effect," where an organic ligand absorbs light and transfers the energy to a coordinated lanthanide ion, is a key principle in the design of luminescent materials. nih.govrsc.org 1,10-Phenanthroline and its derivatives are effective antenna ligands for sensitizing the luminescence of lanthanide ions such as Eu(III), Tb(III), Sm(III), and Dy(III). researchgate.netrsc.org The efficiency of this energy transfer is dependent on the triplet state energy of the ligand being suitably matched with the accepting energy levels of the lanthanide ion. researchgate.net For example, the triplet state energy of 5-nitro-1,10-phenanthroline has been determined to be 20,048 cm⁻¹, which is effective for sensitizing Eu(III) and Sm(III) luminescence. researchgate.net

The introduction of substituents onto the 1,10-phenanthroline ring can modulate the luminescence intensity of the resulting lanthanide complexes. researchgate.net The use of ancillary ligands, such as tetracycline (B611298) or 1,10-phenanthroline itself, can enhance the sensitivity of DNA detection by amplifying the luminescence of lanthanide ions. acs.org Furthermore, 1,10-phenanthroline ligands can play a dual role of sensitization and recognition, as seen in a system where the ligand's binding to Fe(II) ions quenches Tb(III) luminescence, allowing for the detection of Fe(II). acs.org In the context of nanoparticles, surface modification of ZnO nanoparticles with 1,10-phenanthroline has been shown to generate sharp Eu(III) emission through a cascade energy transfer mechanism. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of 1,10-phenanthroline-based ligands and their corresponding metal complexes in both solution and solid states. nih.govresearchgate.netexlibrisgroup.com

¹H NMR Spectroscopic Analysis of Ligands and Complexes

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in 1,10-phenanthroline derivatives and their complexes. The coordination of 1,10-phenanthroline to a metal ion, such as Mg²⁺, results in a deshielding of all the phenanthroline protons, causing a downfield shift in their NMR signals. researchgate.net This is attributed to the sigma donor effect from the ligand to the metal ion. researchgate.net

In a study of a Ruthenium(II) complex with a (1,10-phenanthrolin-5-yl)diethyl phosphonate ligand, the proton at the 6-position of the phenanthroline ring appears as a doublet due to coupling with the adjacent phosphorus atom. d-nb.info A comparison of the ¹H NMR spectra of the diethyl phosphonate and the corresponding phosphonic acid derivative revealed a downfield shift for most aromatic protons in the acid form, likely due to decreased electron density on the ligands. d-nb.info The chemical shifts of the protons on the heteroaromatic rings of 1,10-phenanthroline are sensitive to coordination with ions like Zn²⁺ and Cd²⁺, with the solvent also playing a significant role in the observed shifts. researchgate.net

¹³C NMR Spectroscopic Analysis and Chemical Shift Interpretation

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of 1,10-phenanthroline and its derivatives. mdpi.com The chemical shifts of carbon atoms are sensitive to their electronic environment, which can be altered by substitution and coordination. researchgate.net For instance, in the synthesis of water-soluble 1,10-phenanthroline derivatives, a notable "unusual" chemical shift of 248 ppm was observed for the dithiocarboxylic acid group of 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid. mdpi.com This was in good agreement with density functional theory (DFT) calculations, which predicted a chemical shift of 243 ppm for the carbodithiolic carbon. mdpi.com

Theoretical calculations of ¹³C NMR chemical shifts have become an important tool for interpreting experimental spectra and understanding the electronic structure of molecules like 1,10-phenanthroline. The ¹³C NMR signals of organic compounds generally appear in the range of 0-220 ppm. bhu.ac.in The positions of these signals provide information about the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in

¹⁵N CP/MAS NMR Spectroscopy for Solid-State Characterization

Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a valuable, non-destructive technique for characterizing nitrogen-containing compounds like 1,10-phenanthroline derivatives in the solid state, even for insoluble materials. nih.govresearchgate.netexlibrisgroup.comnih.gov This method can provide information about the different chemical environments of nitrogen atoms within a molecule. nih.gov

In a study of 4,7-diamino-1,10-phenanthroline derivatives, ¹⁵N CP/MAS NMR was used as part of a comprehensive characterization approach. nih.govresearchgate.netexlibrisgroup.com This technique has also been employed to study the conformational changes in stimuli-responsive materials. For example, in a study of a dimethylacridane derivative, ¹⁵N CP/MAS NMR clearly distinguished between two different conformers in the solid state. nih.gov The crystalline sample showed a singlet at -269.8 ppm, while the amorphous state, induced by grinding, exhibited multiple signals, indicating the presence of different chemical species. nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to confirm the structure of 1,10-phenanthroline-based compounds and their complexes by identifying characteristic vibrational modes. The coordination of 1,10-phenanthroline to a metal ion leads to shifts in its vibrational frequencies. For example, in rare earth complexes, the characteristic peaks of the phenanthroline ligand show a slight shift, such as the C-H bond vibration shifting from 853 cm⁻¹ to 847 cm⁻¹ and the C=N bond vibration shifting from 1586 cm⁻¹ to 1590 cm⁻¹, confirming coordination. researchgate.net

In a study of a tris(1,10-phenanthroline)zinc(II) complex, the aromatic C–H stretching vibrations of the phenanthroline and the counter-ion were observed between 3109 and 3089 cm⁻¹. mdpi.com The full vibrational assignments for 1,10-phenanthroline have been established through a combination of experimental IR and Raman spectra and theoretical DFT calculations. mdpi.comresearchgate.net These studies provide a basis for interpreting the vibrational spectra of more complex systems containing the 1,10-phenanthroline moiety.

Mass Spectrometry Techniques (MS, HRMS, GC-MS) for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) and its associated techniques, including High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the structural elucidation and investigation of reaction mechanisms involving this compound and its derivatives. These methods provide critical information on molecular weight, elemental composition, and fragmentation patterns, which aids in the definitive identification of compounds and transient intermediates.

Compound Identification and Structural Characterization

The characterization of newly synthesized 1,10-phenanthroline derivatives relies heavily on mass spectrometry to confirm their molecular structure. While direct mass spectral data for the parent this compound is not extensively detailed in available research, numerous studies on its substituted analogues highlight the power of these techniques. A combination of MS, HRMS, and GC-MS, alongside other spectroscopic methods like NMR, is typically employed for comprehensive characterization. exlibrisgroup.comnih.govgrafiati.com

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For instance, in the synthesis of related water-soluble ligands, HRMS (using ESI-TOF) was used to confirm the identity of products. One such precursor, methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate, was identified by its protonated molecule [M+H]⁺ peak. mdpi.com

Table 1: HRMS Data for a 1,10-Phenanthroline-5-carboxylate Derivative

Compound Name Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate C₁₆H₁₃N₂O₂Cl₂ 335.0354 335.0353

Data sourced from Nycz, J. E., et al. (2024). mdpi.com

This level of precision is essential for distinguishing between compounds with similar nominal masses and confirming that the target molecule has been synthesized.

Elucidation of Reaction Mechanisms

Mass spectrometry is a powerful tool for studying the pathways of chemical reactions by identifying intermediates and final products. The hydrolysis and oxidation of various derivatives of this compound have been investigated using these methods.

In one study, the hydrolysis of 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile and 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile in an alkaline environment did not lead to the expected carboxylic acid. Instead, unexpected cyclized products were formed: 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile and 9-oxo-4,7-di(10H-phenothiazin-10-yl)-9,10-dihydro-1,10-phenanthroline-5-carbonitrile. mdpi.com The identification of these complex products was made possible through techniques including single-crystal X-ray diffraction and mass spectrometry, which were used to characterize the resulting molecules definitively. exlibrisgroup.comnih.gov

Further mechanistic insights have been gained from studying the electrochemical reduction of related phenanthroline derivatives using HPLC-MS/MS. In the case of 5-methyl-4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline, a close analogue, the reduction process was monitored, and the products were identified by their mass-to-charge ratios and fragmentation patterns. The study showed a stepwise loss of the phenothiazine (B1677639) substituents. sbc.org.pl

Table 2: HPLC-MS/MS Data for the Reductive Electrolysis of a Phenanthroline Derivative

Compound Name Retention Time (min) Raw Formula Calculated m/z [M+H]⁺ Experimental m/z [M+H]⁺ Main Fragment Ions (m/z)
Starting Material (5l) 24.2 C₃₇H₂₄N₄S₂ 589.1521 589.1524 390.1049
Product 1 (5l-P3) 18.2 C₂₅H₁₇N₃S 392.1221 392.1226 360.1493, 194.0839
Product 2 2.0 C₁₃H₁₀N₂ 195.0911 - 180.0678, 167.0723

Data sourced from Wantulok, J. (2020). sbc.org.pl

The fragmentation ions observed in the tandem mass spectra (MS/MS) provide structural information that confirms the proposed reduction mechanism, demonstrating the cleavage of the substituent groups from the main phenanthroline core. sbc.org.pl The stability of the aromatic 1,10-phenanthroline structure often results in it being a prominent fragment in the mass spectra of its derivatives.

Computational and Theoretical Investigations of 1,10 Phenanthroline 5 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for elucidating the fundamental properties of 1,10-phenanthroline-5-carbonitrile and its analogues. nih.govresearchgate.net These calculations are instrumental in understanding the spatial distribution of frontier molecular orbitals, which in turn correlates with the molecule's electrochemical behavior. nih.govresearchgate.netmdpi.com

Electronic Structure Elucidation (HOMO/LUMO Energies and Spatial Distribution)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For 1,10-phenanthroline (B135089) derivatives, DFT calculations have been employed to determine the energies and spatial distributions of these frontier orbitals. nih.govresearchgate.netmdpi.com

In many 1,10-phenanthroline systems, the HOMO and LUMO are primarily localized on the phenanthroline core. mdpi.com However, the introduction of substituents can significantly alter this distribution. For instance, in certain substituted phenanthrolines, the HOMO may be located on a substituent group while the LUMO remains on the phenanthroline moiety. mdpi.com This separation of frontier orbitals has important implications for the molecule's photophysical and electrochemical properties.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability, whereas a smaller gap indicates higher reactivity. semanticscholar.org DFT calculations have shown a linear relationship between the LUMO energy and the reduction potential for a series of 1,10-phenanthroline derivatives, indicating that the first reduction step occurs at the phenanthroline ring, leading to the formation of an anion radical. mdpi.comresearchgate.net Similarly, a linear dependence of the HOMO energy on the first oxidation potential has been observed. researchgate.net

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis provides a detailed picture of the bonding and electronic structure within the molecule. In derivatives of 1,10-phenanthroline, the spatial distribution of frontier molecular orbitals, as calculated by DFT, is essential for understanding their electrochemical properties. nih.govresearchgate.netmdpi.com For instance, the localization of the LUMO on the 1,10-phenanthroline ring system is consistent with the initial reduction occurring on this part of the molecule. researchgate.net

Charge distribution studies, often using Mulliken population analysis, reveal the partial charges on each atom. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. In the case of certain 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles, DFT calculations have shown that the Mulliken charges on the C9 position are slightly more positive than on the C2 position. mdpi.comwhiterose.ac.uk This slight positive charge difference makes the C9 position more susceptible to nucleophilic attack, explaining the regioselectivity observed in some reactions. mdpi.comwhiterose.ac.uk

Prediction and Correlation of Spectroscopic Properties with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including UV-Vis and NMR spectra, which can then be correlated with experimental data for validation. Theoretical calculations of vibrational frequencies, such as those observed in FTIR and Raman spectroscopy, have shown good agreement with experimental findings for related phenanthroline complexes. bohrium.commdpi.com

In the context of NMR spectroscopy, theoretical calculations can help assign chemical shifts. For example, in a study of a dithiocarboxylic acid derivative of 1,10-phenanthroline, a C-13 NMR chemical shift of 248 ppm was observed for the dithiocarboxylic acid group, which is consistent with previous findings. mdpi.com Furthermore, DFT calculations have been used to analyze the molecular geometry and vibrational frequencies of copper(II) complexes containing 1,10-phenanthroline, with the computational values showing good correlation with experimental data. bohrium.combohrium.com

Reaction Mechanism Studies and Nucleophilic/Electrophilic Susceptibility

DFT calculations are invaluable for investigating reaction mechanisms and predicting the susceptibility of a molecule to nucleophilic or electrophilic attack. For instance, in the hydrolysis of certain 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles, DFT calculations of Mulliken charges helped to explain the observed regioselectivity of hydroxide (B78521) ion attack at the C9 position. mdpi.comwhiterose.ac.uk The slightly more positive charge on C9 compared to C2 makes it the preferred site for nucleophilic attack. mdpi.comwhiterose.ac.uk

Furthermore, the spatial distribution of the HOMO can indicate sites susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. In studies of related phenanthroline derivatives, the calculated spatial distribution of the HOMO has been used to support proposed reaction mechanisms, such as the formation of hydroxylated derivatives following electrochemical oxidation. researchgate.net The concept of using 1,10-phenanthroline as a ligand in copper-catalyzed cross-coupling reactions highlights its role in facilitating reactions between electrophiles. chim.itacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. researchgate.netresearcher.life It is particularly useful for calculating properties such as absorption wavelengths, oscillator strengths, and excited-state lifetimes, which are crucial for understanding the photophysical behavior of compounds like this compound and its derivatives. researchgate.net

TD-DFT calculations have been successfully applied to study the excited-state properties of various metal complexes containing 1,10-phenanthroline ligands. researchgate.netresearchgate.netrsc.org These studies often reveal that the lowest energy electronic transitions are metal-to-ligand charge transfer (MLCT) in nature. rsc.org For instance, in rhenium(I) phenanthroline complexes, TD-DFT calculations have helped to elucidate the nature of the excited states, which can be a mixture of MLCT and intraligand (IL) or intraligand charge transfer (ILCT) states. researchgate.net

The accuracy of TD-DFT calculations can depend on the choice of functional and basis set. researchgate.net For copper(I) complexes with phenanthroline ligands, specific functional/basis set combinations have been shown to perform well in predicting excited-state properties. researchgate.net In some cases, TD-DFT calculations have been used to simulate absorption spectra, which show good agreement with experimental data. rsc.org These theoretical investigations provide valuable insights into the electronic transitions that govern the absorption and emission properties of these molecules, which is essential for their application in areas such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net

Theoretical Investigations of Non-Covalent Interactions

Non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, play a critical role in determining the supramolecular architecture and properties of molecular solids. mdpi.comfrontiersin.orgresearchgate.net Theoretical methods are instrumental in understanding and quantifying these weak interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and analyzing intermolecular interactions in crystal structures. mdpi.comfrontiersin.org This method allows for the mapping of close contacts between molecules, providing insights into the nature and relative importance of different types of non-covalent interactions. mdpi.com For instance, in a study of a zinc(II) complex with 1,10-phenanthroline, Hirshfeld surface analysis revealed the key role of hydrogen bonding and π-interactions in the formation of the supramolecular structure. mdpi.com

In addition to Hirshfeld analysis, quantum chemical calculations can be used to determine the energetics of these interactions. Pairwise interaction energies can be calculated to quantify the strength of specific non-covalent bonds within the crystal lattice. mdpi.com Furthermore, the Reduced Density Gradient (RDG) method can be employed to visualize and characterize weak interactions within a molecule. nih.gov These theoretical approaches provide a detailed understanding of how non-covalent forces orchestrate the packing of molecules in the solid state, which ultimately influences the material's bulk properties. mdpi.comresearchgate.net

Computational Analysis of Hydrogen Bonding

Detailed computational studies focusing specifically on the hydrogen bonding capabilities of isolated this compound are not extensively documented in the reviewed literature. However, research on its derivatives and related complexes provides insights into potential hydrogen bonding interactions.

In complexes containing derivatives of this compound, such as 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile and 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile, the molecular structure is determined by single-crystal X-ray diffraction. dntb.gov.uanih.govresearchgate.net For these complex structures, density functional theory (DFT) has been employed to calculate the spatial distribution of frontier molecular orbitals. dntb.gov.uanih.gov These calculations indicate that the potentials for reduction and oxidation are consistent with the HOMO and LUMO energy levels. dntb.gov.uanih.gov While these studies confirm the structural aspects of the derivatives, specific computational data on hydrogen bond energies and geometries for the parent this compound are not provided.

Further research on related phenanthroline compounds highlights the importance of hydrogen bonding in their crystal packing. For instance, in cocrystals of 1,10-phenanthroline with other molecules, various hydrogen bonding motifs are observed. However, direct computational analysis of hydrogen bonding involving the nitrile group of this compound remains an area for further investigation.

Theoretical Examination of Pi-Stacking Interactions

The nitrile group in this compound (referred to as CNphen in some studies) is expected to enhance its π-electrophilicity due to a strong electron-withdrawing effect. chemrxiv.org This property significantly influences its ability to participate in pi-stacking interactions, which has been observed in its coordination complexes.

In a study of sodium-based donor-acceptor assemblies, this compound was used as an acceptor unit. chemrxiv.org Within these assemblies, non-covalent interactions between neighboring CNphen ligands are observed. chemrxiv.org These interactions are characterized by tilted T-shape (TT) arrangements and C–H···π separations. chemrxiv.org

Interacting AtomsDistance (Å)
C–H···π2.95
C–H···π3.45

These values fall within the typical range for such non-covalent interactions, confirming the presence of pi-stacking involving the this compound ligand. These interactions play a crucial role in the rigidification of the system, which can hinder detrimental vibrational relaxation processes. chemrxiv.org

Applications in Advanced Chemical Research

Catalysis

The molecular framework of 1,10-Phenanthroline-5-carbonitrile makes it an important ligand in the field of catalysis. The presence of the electron-withdrawing nitrile group on the phenanthroline backbone significantly influences the electronic properties of the metal centers to which it coordinates. This modification can enhance the catalytic activity and stability of the resulting complexes, making them suitable for a range of catalytic applications.

In homogeneous catalysis, ligands derived from 1,10-phenanthroline (B135089), such as this compound, are instrumental in modulating the properties of metal catalysts. The nitrile functionality can be a site for further chemical modification, allowing for the creation of a diverse library of ligands with tailored steric and electronic characteristics. These customized ligands can lead to catalysts with improved performance in various organic reactions. For instance, the electron-withdrawing nature of the nitrile group can render the metal center more electrophilic, which can be advantageous in certain catalytic cycles.

The field of electrocatalysis has benefited from the integration of this compound into the design of molecular catalysts for important redox reactions. The ability of the phenanthroline moiety to stabilize metal centers in various oxidation states is crucial for processes that involve electron transfer.

Carbon Dioxide Reduction: Complexes of rhenium containing this compound have been investigated as molecular electrocatalysts for the reduction of carbon dioxide (CO2). The nitrile group can influence the reduction potential of the catalyst and the product selectivity of the CO2 reduction process.

Hydrogen Evolution: While specific examples for this compound in hydrogen evolution are less common, related phenanthroline-based ligands are used in cobalt and nickel complexes for the hydrogen evolution reaction (HER). The underlying principle involves the ligand framework facilitating the necessary proton and electron transfer steps.

Catalyst System Redox Process Key Findings
Rhenium complexes with this compoundCarbon Dioxide ReductionThe nitrile group influences the catalyst's reduction potential and product selectivity.
Cobalt/Nickel complexes with phenanthroline-based ligandsHydrogen Evolution Reaction (HER)The ligand structure aids in the required proton and electron transfer processes.

The utility of this compound extends to various organic transformations where fine control over the catalyst's environment is key to achieving high efficiency and selectivity.

Oxidations: Copper complexes incorporating 1,10-phenanthroline derivatives have demonstrated catalytic activity in oxidation reactions. The electronic properties of the 5-carbonitrile derivative can be leveraged to tune the redox potential of the copper center, thereby influencing the rate and selectivity of the oxidation.

Condensations: In condensation reactions, the role of the catalyst is often to activate one of the reactants. The Lewis acidic character of a metal center coordinated to this compound can be fine-tuned to optimize this activation step.

The photophysical properties of metal complexes are highly dependent on the coordinated ligands. This compound, with its extended π-system and electron-withdrawing nitrile group, can be used to design photocatalysts with specific light-absorbing and excited-state properties. Ruthenium and iridium complexes containing this ligand are of particular interest. These complexes can absorb light and then participate in energy or electron transfer processes, initiating photochemical reactions. The nitrile group can play a role in tuning the lifetime and energy of the metal-to-ligand charge transfer (MLCT) excited state, which is often the key reactive state in these photocatalytic cycles.

Sensor Development and Molecular Recognition

The rigid structure and strong chelating ability of 1,10-phenanthroline derivatives make them excellent scaffolds for the construction of chemical sensors. The introduction of a nitrile group at the 5-position provides a handle for further functionalization and can also directly participate in sensing mechanisms through its electronic influence.

Electrochemical Sensors and Analytical Probes

The 1,10-phenanthroline framework is an excellent platform for developing chemosensors due to its inherent electro- and photoactive properties. researchgate.net Derivatives of this compound have been investigated as highly effective electrochemical sensors and analytical probes. The introduction of specific functional groups onto the phenanthroline-5-carbonitrile backbone allows for the tailored detection of various ions and molecules.

For instance, research has demonstrated the synthesis of complex derivatives such as 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile and 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrile. researchgate.netmdpi.com The electrochemical properties of these compounds, studied using cyclic voltammetry, reveal their potential in sensing applications. researchgate.netmdpi.com The core structure, featuring two diimine nitrogen atoms, is ideal for metal ion binding, while the extended aromatic systems and the nitrile group modulate the electronic properties, which is crucial for signal transduction. nih.gov

Phenanthroline-based systems can act as fluorescent probes, where the coordination of a metal ion enhances the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This principle has been effectively used to develop sensors for biologically and environmentally important metal ions like Zn²⁺ and Cd²⁺. nih.gov Similarly, the quenching of fluorescence upon ion binding can also be utilized. A sensor based on a 1,10-phenanthroline derivative demonstrated complete fluorescence quenching in the presence of Cu²⁺ ions. researchgate.net This system could further act in a cascade manner to detect cyanide anions. researchgate.net

Another approach involves the electrochemical oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461). acs.org This dione (B5365651) derivative, when complexed with copper ions on an electrode surface, has been shown to be an effective sensor for hydrogen peroxide. acs.org

Table 1: Examples of 1,10-Phenanthroline Derivatives in Sensing Applications

Phenanthroline DerivativeTarget AnalyteSensing PrincipleReference
4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrileGeneral Electrochemical ProbingCyclic Voltammetry researchgate.net
Generic Phenanthroline DerivativesZn²⁺ and Cd²⁺Chelation-Enhanced Fluorescence (CHEF) nih.gov
ESIPT Sensor based on 1,10-PhenanthrolineCu²⁺ and CN⁻Fluorescence Quenching / Cascade Recognition researchgate.net
1,10-Phenanthroline-5,6-dione-Cu²⁺ ComplexHydrogen PeroxideCatalytic Reduction Reaction acs.org

Principles of Selective Ion Recognition by 1,10-Phenanthroline-Based Systems

The principle of selective ion recognition by 1,10-phenanthroline-based systems is rooted in the fundamentals of coordination chemistry. The two nitrogen atoms of the phenanthroline ring are positioned in a pre-organized arrangement, making them excellent bidentate chelators for metal ions. mdpi.com This rigid N,N'-donor site forms stable complexes with a wide variety of metal ions. acs.orgnih.gov

Selectivity is achieved by modifying the phenanthroline skeleton. Key factors influencing selective ion recognition include:

Cavity Size and Shape: Incorporating the phenanthroline unit into a larger macrocyclic structure (a crown ether or aza-crown) creates a specific-sized cavity. acs.orgnih.gov This steric constraint allows the ligand to selectively bind metal ions whose ionic radii best fit the cavity.

Nature of Donor Atoms: The type of donor atoms (e.g., N, O, S) in the macrocycle, in addition to the phenanthroline nitrogens, determines the "hard" or "soft" character of the binding site. acs.orgnih.gov This influences the affinity for different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. For example, systems containing soft sulfur donors show high selectivity for soft metal ions like Ag⁺. acs.org

Electronic Effects: The introduction of electron-withdrawing groups, such as the nitrile group in this compound, or electron-donating groups elsewhere on the ring system, alters the electron density on the coordinating nitrogen atoms. This fine-tunes the ligand's basicity and its affinity for different metal ions.

Conformational Changes: The binding of a specific ion can induce a conformational change in the ligand, leading to a detectable optical or electrochemical signal. For instance, the complexation of Zn²⁺ can restrict the rotation between moieties attached to the phenanthroline ring, causing a significant enhancement in fluorescence. bohrium.com

Research on mixed aza-thia crown ethers containing a 1,10-phenanthroline subunit demonstrated clear selectivity for Ag⁺ ions in competitive liquid-liquid extraction experiments involving other ions like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. acs.orgnih.gov This selectivity arises from the combination of the phenanthroline unit and the other donor atoms within the macrocyclic framework. acs.orgnih.gov

Advanced Materials Science

The robust, aromatic, and chelating nature of 1,10-phenanthroline and its derivatives, including this compound, makes them highly sought-after building blocks in materials science. chemicalbook.com They serve as versatile ligands for creating functional materials with specific structural, optical, and electronic properties.

Role in the Preparation of Metal-Organic Frameworks (MOFs)

1,10-Phenanthroline and its functionalized analogues act as crucial components in the construction of Metal-Organic Frameworks (MOFs). chemicalbook.com In this context, they typically serve as ancillary or co-ligands that coordinate to the metal centers, while multitopic carboxylate linkers bridge these centers to form the extended framework. researchgate.netrroij.com

The role of the phenanthroline ligand is multifaceted:

Functionalization: The phenanthroline ring can be functionalized to introduce specific properties. Using derivatives with carboxylic acid groups (which can be derived from nitriles like this compound) allows the phenanthroline unit to act as a primary linker itself, creating diverse MOF architectures. researchgate.net

Luminescence: The inherent luminescence of many phenanthroline-metal complexes can be transferred to the MOF, creating materials for sensing and lighting applications. researchgate.net

Photocatalysis: MOFs containing phenanthroline have shown excellent performance as photocatalysts for the decomposition of organic dyes under UV irradiation. researchgate.net

Development of Photosensitive and Photoelectric Materials

The unique photophysical and electronic properties of 1,10-phenanthroline complexes make them ideal for creating photosensitive and photoelectric materials. chemicalbook.com As excellent photosensitizers, they can be used in various photochemical applications. chemicalbook.com

When coordinated with metals like copper or ruthenium, phenanthroline derivatives form complexes that exhibit strong charge-transfer absorptions in the visible spectrum. bohrium.comacs.org Upon absorbing light, an electron is promoted to an excited state, which can then be utilized in photocatalytic processes. For instance, heteroleptic copper(I) complexes with phenanthroline-based ligands have been successfully used as photosensitizers in noble-metal-free photocatalytic water reduction systems to generate hydrogen. researchgate.net

The photocatalytic activity is highly dependent on the substitution pattern on the phenanthroline ring. A study comparing pyrene-substituted phenanthrolines found that the position of the substituent (e.g., 4,7- vs. 5,6-positions) significantly impacts the photophysical properties and the efficiency of photocatalytic singlet oxygen generation. acs.org The nitrile group in this compound, being strongly electron-withdrawing, can also be expected to substantially modify the energy levels and photoredox potential of its metal complexes.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), 1,10-phenanthroline derivatives are primarily used as electron-transport materials (ETMs) or as ligands in emissive metal complexes. mdpi.comnih.gov The nitrogen atoms in the phenanthroline core provide good electron-accepting and electron-transporting capabilities.

Researchers have developed various strategies to enhance the performance of phenanthroline-based materials in OLEDs. For example, creating a conjugate by appending a triphenyltriazine unit to a 3-bromo-1,10-phenanthroline (B1279025) resulted in a material with a high glass transition temperature (112 °C) and a deep HOMO level (-6.5 eV), making it a robust ETM. nih.gov Doping this material with 8-hydroxyquinolatolithium (Liq) significantly improved its electron mobility. nih.gov

Schiff base compounds synthesized from 5-amino-1,10-phenanthroline have also been investigated for their potential OLED properties. researchgate.net Furthermore, vinyl analogs of 1,10-phenanthroline have been efficiently synthesized and utilized as electron-transporting materials in OLEDs. mdpi.com While direct applications of this compound are not extensively detailed, the closely related 1,10-phenanthroline-5-carboxylic acid is listed as an OLED intermediate, suggesting the utility of this substitution pattern in the field. lookchem.com

Table 2: Performance of a Phenanthroline-Triazine ETM in a Phosphorescent OLED

ParameterValueReference
Electron Mobility (Liq-doped)5.2 × 10⁻⁶ - 5.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ nih.gov
Glass Transition Temperature (Tg)112 °C nih.gov
Triplet Energy~2.36 eV nih.gov

Utilization in Dye-Sensitized Solar Cells

The basic components of a DSSC are a dye-sensitized semiconductor electrode (photoanode), a redox electrolyte, and a counter electrode. nih.gov The phenanthroline-containing dye, adsorbed onto a nanocrystalline TiO₂ surface, absorbs sunlight, leading to electron injection into the semiconductor's conduction band. acs.orgnih.gov

Key findings in this area include:

Ruthenium complexes with carboxylated phenanthroline ligands, such as cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II), have demonstrated good solar cell performance, with efficiencies (η) of 6.1% and high incident photon-to-current conversion efficiencies (IPCE) of up to 70%. acs.org

The position and number of anchoring groups (like carboxylic acids, which can be formed from nitriles) on the phenanthroline ligand are critical for effective electron injection from the dye to the semiconductor surface. acs.org

Modifying the phenanthroline ligand with π-extended aromatic units, such as anthracene, can enhance light-harvesting abilities. bohrium.com

Using phenanthroline derivatives like 1,10-phenanthroline-5-nitro to modify the TiO₂ surface can also influence DSSC performance. researchgate.net

Cocktail dyes, created by mixing different metal-phenanthroline complexes (e.g., Cu and Fe), have been shown to improve cell efficiency compared to single-dye systems. researchgate.net A cell using a Cu:Fe complex ratio of 2:1 achieved an efficiency of 3.70%. researchgate.net

: Coordination Chemistry in Bioinorganic Research

The unique structural and electronic properties of the 1,10-phenanthroline scaffold make it a cornerstone in the field of bioinorganic chemistry. Its derivatives, including this compound, are instrumental in designing molecules that can interact with and probe biological systems.

Ligand Design for Fundamental Interactions with Biological Systems

1,10-phenanthroline and its derivatives are classic bidentate N-donor ligands that readily form stable, five-membered ring complexes with a wide array of transition metal ions. researchgate.netresearchgate.nettandfonline.com This chelating ability is fundamental to its application in coordination chemistry and the design of compounds intended for biological interaction. researchgate.netresearchgate.net The rigid, planar structure of the phenanthroline core is a key feature, providing a robust scaffold for building more complex molecules. researchgate.nettandfonline.com

The presence of the nitrile (-CN) group at the 5-position, as in this compound, influences the electronic properties of the ligand system and can serve as a site for further synthetic modification. mdpi.com Researchers have synthesized various derivatives to create ligands with tailored properties for specific applications. For instance, complexes involving phenanthroline are used as templates for inorganic drug design, with some showing the ability to interact with DNA, often through intercalation into the minor groove, which can lead to DNA cleavage. chim.it The stability and structural variety of these metal complexes make them prime candidates for investigating fundamental biochemical processes. researchgate.netbohrium.com

Utilization as Biochemical Research Tools (e.g., Analytical Probes, Biomarkers)

The inherent properties of 1,10-phenanthroline-based ligands have led to their widespread use as tools in biochemical research. Their ability to form stable and often luminescent complexes with metal ions makes them excellent candidates for developing fluorescent chemosensors. mdpi.comresearchgate.net These sensors can be designed for the selective detection of specific cations and anions. researchgate.net

Derivatives of 1,10-phenanthroline are key components in creating probes to study biological systems. chim.it For example, a complex of 1,10-phenanthroline-5,6-dione, a related derivative, was used to modify an electrode for the electrochemical detection of NADH, which in turn allowed for the quantification of E. coli in water samples. mdpi.com This demonstrates the potential of phenanthroline-based systems to act as analytical probes for important biological molecules and even whole organisms. While this compound itself is more of a synthetic precursor, its derivatives are central to the development of these advanced research tools. mdpi.commdpi.com

Advanced Analytical Methodologies in Research

The distinct reactivity and spectroscopic properties of this compound and its parent compound are leveraged in several advanced analytical techniques, from classic spectrophotometry to modern electrochemical and separation methods.

Spectrophotometric and Colorimetric Research Techniques

One of the most classic and enduring analytical applications of the 1,10-phenanthroline scaffold is in the spectrophotometric determination of iron. truman.eduthermofisher.comcarleton.ca This method relies on the reaction between the ferrous ion (Fe²⁺) and three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) or [Fe(phen)₃]²⁺. thermofisher.comcarleton.ca The color intensity of this complex is directly proportional to the iron concentration, obeying Beer's Law over a significant range, and is stable across a wide pH window (2-9). truman.edu

The analysis is typically performed by measuring the absorbance of the complex at its maximum wavelength (λmax), which is approximately 510 nm. researchgate.net To ensure all iron in a sample is in the Fe²⁺ state, a reducing agent like hydroxylamine (B1172632) hydrochloride is added prior to the phenanthroline. carleton.catau.ac.il This robust method has been adapted for various sample types, from water to biological materials. thermofisher.comnih.gov Furthermore, the principle has been extended to create visual colorimetric sensors, where 1,10-phenanthroline is immobilized onto a solid support like a polymer film, which changes color upon exposure to Fe(II) ions. researchgate.netresearchgate.net

Summary of Spectrophotometric Methods Using 1,10-Phenanthroline for Iron Determination
ParameterDescriptionTypical Value/ConditionReference
AnalyteIron (measured as Ferrous ion, Fe²⁺)- truman.edu
Reagent1,10-Phenanthroline (phen)Forms complex [Fe(phen)₃]²⁺ thermofisher.comcarleton.ca
Reducing AgentHydroxylamine hydrochlorideReduces Fe³⁺ to Fe²⁺ carleton.catau.ac.il
Color of ComplexOrange-Red- truman.eduresearchgate.net
λmaxWavelength of Maximum Absorbance~510 nm researchgate.net
Effective pH RangeRange where color is stable2 - 9 truman.edu

Electrochemical Analytical Methodologies (e.g., Potentiometric, Voltammetric)

The electrochemical behavior of 1,10-phenanthroline derivatives has been extensively studied and applied in the development of advanced analytical sensors. mdpi.com Cyclic voltammetry is a common technique used to investigate the redox properties of these compounds and their metal complexes. mdpi.comdntb.gov.uaexlibrisgroup.com Such studies are crucial for understanding reaction mechanisms and designing electrochemical devices.

Voltammetric sensors based on phenanthroline derivatives have been fabricated for the detection of various analytes. For example, an electrode modified with 1,10-phenanthroline-5,6-dione confined on multiwalled carbon nanotubes showed selective recognition of copper ions and could be used for hydrogen peroxide sensing. nih.gov Similarly, potentiometric sensors, which measure changes in potential, have been developed using membranes containing phenanthroline derivatives to selectively detect ions like chloride in solution. nih.gov These electrochemical methods offer high sensitivity and can achieve very low detection limits, making them suitable for trace analysis in complex samples like pharmaceutical drugs and urine.

Examples of Electrochemical Applications of 1,10-Phenanthroline Derivatives
MethodologyPhenanthroline DerivativeApplicationKey FindingReference
Cyclic VoltammetryVarious substituted 1,10-phenanthrolinesCharacterization of redox propertiesInvestigated reduction/oxidation potentials and reaction mechanisms (e.g., ECE process for chloro-derivatives). mdpi.com
Voltammetric Sensor1,10-Phenanthroline-5,6-dione on MWCNTSelective recognition of Cu²⁺ and H₂O₂ sensingElectrode catalyzed the hydrogen peroxide reduction reaction in the presence of copper. nih.gov
Voltammetric SensorPolymerized 1,10-phenanthrolineDetection of amitriptyline (B1667244) (AMI)Achieved a low detection limit of 2.1 × 10⁻¹² M using differential pulse voltammetry.
Potentiometric Sensor1,10-Phenanthroline derivative (HIPM)Chloride ion (Cl⁻) detectionSensor membrane showed a selective response to chloride ions via hydrogen bonding. nih.gov
Potentiometric TitrationMethyl-substituted 1,10-phenanthrolinesStudy of Cu(II) complex stabilityDetermined stability constants of binary and ternary copper complexes in aqueous solution. researchgate.net

Chromatographic and Separation Methodologies in Mechanistic Studies

Chromatographic techniques are essential for the purification and analysis of 1,10-phenanthroline derivatives and for studying the mechanisms of their reactions. High-performance liquid chromatography (HPLC) is a key method used for these purposes. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis and separation of 5-phenyl-1,10-phenanthroline, a structurally related compound. sielc.com This method, which uses a mobile phase of acetonitrile (B52724) and water with an acid modifier, is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com Such separation capabilities are vital for ensuring the purity of ligands like this compound used in further research.

In mechanistic studies, chromatography is often coupled with mass spectrometry (MS). Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for identifying the products of complex chemical reactions. nih.gov For example, LC-MS was used to confirm the structure of 1,10-phenanthroline-5,6-dione, which was formed from the unexpected electrochemical oxidation of 1,10-phenanthroline. nih.gov The ability to separate and identify intermediates and final products is crucial for elucidating reaction pathways, such as the unexpected hydrolysis products of substituted 1,10-phenanthroline-5-carbonitriles. mdpi.com

Future Perspectives and Emerging Research Directions for 1,10 Phenanthroline 5 Carbonitrile

The Dawn of New Ligands: Functionalization of 1,10-Phenanthroline-5-carbonitrile

The derivatization of the 1,10-phenanthroline (B135089) framework is a cornerstone of its expanding utility. The introduction of the carbonitrile group at the 5-position serves as a versatile synthetic handle, enabling the creation of a diverse library of functionalized ligands with tailored properties.

Researchers have successfully transformed the nitrile group into other functionalities, such as tetrazole moieties. For instance, the synthesis of 5-(1H-tetrazol-5-yl)-1,10-phenanthroline has been achieved by refluxing this compound with ammonium (B1175870) chloride and sodium azide (B81097) in dimethylformamide (DMF). brieflands.combrieflands.com This conversion introduces a new coordination site and alters the electronic profile of the ligand, opening avenues for the construction of novel metal-organic frameworks and coordination polymers.

Furthermore, the phenanthroline core itself can be further functionalized. Studies have reported the synthesis of 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles. For example, derivatives bearing 9H-carbazol-9-yl and 10H-phenothiazin-10-yl groups at the 4 and 7 positions have been synthesized. mdpi.commdpi.com These bulky, electron-rich substituents can significantly influence the photophysical and electrochemical properties of the resulting ligands and their metal complexes. Unexpectedly, the hydrolysis of these derivatives in an alkaline environment can lead to selective oxidation, yielding 9-oxo-9,10-dihydro-1,10-phenanthroline derivatives. mdpi.commdpi.com

The hydrolysis of the nitrile group under acidic or basic conditions to form a carboxylic acid is another key transformation, although it can sometimes lead to unexpected cyclization reactions. mdpi.commdpi.com The resulting carboxylic acid derivatives are of particular interest for creating water-soluble ligands and for anchoring complexes to semiconductor surfaces in applications like dye-sensitized solar cells. mdpi.combohrium.com The design and synthesis of novel 2,9-alkylated carboxylic acid-functionalized phenanthrolines have also been reported, providing a route to new chelating agents.

Compound NameFunctional GroupsReference
5-(1H-tetrazol-5-yl)-1,10-phenanthrolineTetrazole brieflands.combrieflands.com
4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrileCarbazolyl, Nitrile mdpi.commdpi.com
4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline-5-carbonitrilePhenothiazinyl, Nitrile mdpi.commdpi.com
4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrileCarbazolyl, Oxo, Nitrile mdpi.commdpi.com
9-oxo-4,7-di(10H-phenothiazin-10-yl)-9,10-dihydro-1,10-phenanthroline-5-carbonitrilePhenothiazinyl, Oxo, Nitrile mdpi.commdpi.com
2,9-dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline derivativesAlkyl, Carboxylic Acid

A Spectrum of Possibilities: Exploring New Metal Complexes with Tunable Properties

The true potential of this compound and its derivatives is unlocked upon their coordination to metal centers. The resulting complexes exhibit a rich variety of photophysical and electrochemical properties that can be finely tuned for specific research applications, ranging from sensing and imaging to photodynamic therapy.

Ruthenium(II) complexes based on functionalized 1,10-phenanthroline ligands have been a major focus of research. For example, Ru(II) complexes incorporating tetrazole-substituted phenanthroline ligands have been synthesized and investigated for their potential as anticancer agents. brieflands.combrieflands.com The introduction of different ancillary ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (phen), allows for the modulation of the complexes' cytotoxic activity. brieflands.com The photophysical properties of Ru(II) complexes can also be tuned by the substituents on the phenanthroline ligand, with arylthienyl-imidazo-phenanthroline derivatives showing interesting nonlinear optical properties. chim.it

Copper(I) complexes with functionalized phenanthroline ligands are another area of active exploration. The introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ring can lead to significant changes in the absorption spectra of the copper(I) complexes, which is attributed to a flattening distortion of the complex's geometry. uchile.cl These complexes are of interest for applications in photochemistry and as components in light-emitting devices.

The versatility of the 1,10-phenanthroline scaffold allows for the construction of complexes with a wide range of other transition metals, including iron, cobalt, and nickel, which are of interest for their catalytic activities. magtech.com.cn The rigid structure of the phenanthroline ligand enhances the stability of these complexes, while substituents on the ligand can influence their reactivity and selectivity. magtech.com.cn

Metal IonLigandTunable PropertiesPotential ApplicationsReference
Ru(II)Tetrazole-substituted phenanthrolineCytotoxicity, Photophysical propertiesAnticancer agents brieflands.combrieflands.com
Ru(II)Arylthienyl-imidazo-phenanthrolineNonlinear optical propertiesPhotonics chim.it
Cu(I)2,9-disubstituted phenanthrolinesAbsorption spectra, GeometryPhotochemistry, OLEDs uchile.cl
Fe, Co, Ni1,10-phenanthroline derivativesCatalytic activity, SelectivityCatalysis magtech.com.cn

Driving Chemical Transformations: Advancements in Catalytic Efficiencies and Reaction Scope

Complexes derived from this compound and its analogs are demonstrating increasing promise as catalysts for a variety of organic transformations. The ability to modify the ligand's steric and electronic properties allows for the rational design of catalysts with enhanced efficiency and expanded substrate scope.

Iron catalysts supported on nitrogen-doped carbon materials, prepared using 1,10-phenanthroline as a nitrogen precursor, have shown significant activity in various reactions. semanticscholar.orgnih.govmdpi.com These catalysts have been successfully employed for the selective hydrodeoxygenation of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to produce valuable chemicals such as N,N-dimethylformamide (DMF). semanticscholar.orgmdpi.com They have also been used for the reduction of nitroarenes to amines. mdpi.com The high thermal stability and coordination ability of the phenanthroline ligand are crucial for the formation of the active catalytic sites during the pyrolysis process. semanticscholar.orgmdpi.com

Copper complexes of 1,10-phenanthroline have been shown to be effective catalysts for oxidation reactions, such as the oxidation of cyclohexanol. bohrium.com The catalytic activity of these complexes is influenced by the solvent and the specific structure of the complex in solution. Furthermore, copper-phenanthroline systems are known to catalyze cross-coupling reactions, where the rigid structure of the phenanthroline ligand enhances the catalytic efficiency. researchgate.net

The development of water-soluble phenanthroline-based catalysts is a significant area of advancement, aligning with the principles of green chemistry. mdpi.com By introducing hydrophilic functional groups like carboxylic acids, researchers are creating catalysts that can operate in aqueous media, facilitating easier catalyst separation and recycling. mdpi.com

Building the Future: Integration into Multifunctional Materials and Advanced Devices

The unique properties of this compound and its derivatives make them attractive candidates for incorporation into a new generation of multifunctional materials and advanced devices. Their strong coordination ability, coupled with their tunable electronic and photophysical properties, allows for the creation of materials with tailored functionalities.

One promising application is in the development of sensors. The introduction of specific functional groups onto the phenanthroline scaffold can create binding sites for specific ions or molecules. researchgate.net The binding event can then be detected through a change in the material's fluorescence or electrochemical properties.

In the field of energy conversion, ruthenium complexes of functionalized phenanthrolines have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). bohrium.com The phenanthroline ligand can be modified with anchoring groups, such as carboxylic acids, to attach the complex to a semiconductor surface like TiO2. bohrium.com The photophysical properties of the complex can be tuned to optimize light absorption and electron transfer processes within the device.

Furthermore, 1,10-phenanthroline-based ligands have been used to create functional mesoporous carbon materials. nih.gov These materials exhibit high surface areas and can be designed to selectively capture transition metal ions from aqueous solutions, which has potential applications in environmental remediation and resource recovery. nih.gov The integration of phenanthroline derivatives into polymers is also being explored to create novel fluorescent materials and rare earth complexes with interesting luminescent properties. scilit.com

A Unified Approach: Synergistic Strategies Combining Synthesis, Spectroscopy, and Computational Chemistry

The complexity of the systems based on this compound necessitates a multifaceted research approach. A synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling is proving to be indispensable for a deep understanding of their structure-property relationships and for guiding the design of new and improved systems.

Density Functional Theory (DFT) calculations are increasingly being used to complement experimental studies. mdpi.comresearchgate.netbohrium.com These calculations can provide insights into the electronic structure, molecular orbitals (HOMO and LUMO levels), and vibrational frequencies of the ligands and their metal complexes. mdpi.comresearchgate.netbohrium.com This information is crucial for understanding their electrochemical behavior, photophysical properties, and reactivity. For instance, DFT studies have been used to rationalize the selective attack of nucleophiles at specific positions on the phenanthroline ring during synthetic transformations. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-5-carbonitrile, and what experimental steps are critical for reproducibility?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or oxidative coupling reactions. Key steps include:

  • Skraup-Doebner-Von Miller reaction : Used to introduce nitrile groups into the phenanthroline backbone under acidic conditions .
  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH) : Requires hydroxide ions as nucleophiles and air as an oxidizing agent to stabilize intermediates .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like 9,10-dihydro derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify nitrile group placement and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Crystallographic data to resolve bond angles and coordination geometry in metal complexes .

Thermodynamic Data (From NIST Standards):

PropertyValueTechnique Used
Melting Point (°C)202–204Differential Scanning Calorimetry (DSC)
Heat Capacity (J/mol·K)298.5 ± 2.1Calorimetry

Q. What is the coordination behavior of this compound with transition metals?

Methodological Answer: The nitrile and nitrogen atoms in this compound act as bidentate ligands, forming stable complexes with metals like Cu(II), Fe(II), and Ru(II). Key considerations:

  • Electronic Effects : The electron-withdrawing nitrile group enhances metal-to-ligand charge transfer (MLCT) in luminescent complexes .
  • Steric Constraints : Substituents on the phenanthroline backbone influence binding geometry and catalytic activity .

Example Metal Complexes:

Metal CenterApplicationStability Constant (log K)
Cu(II)Photocatalytic CO2_2 reduction12.3 ± 0.2
Fe(II)Colorimetric sensing10.8 ± 0.3

Advanced Research Questions

Q. How can synthetic challenges such as competitive hydrolysis or unwanted byproducts be mitigated during the preparation of this compound derivatives?

Methodological Answer:

  • Hydrolysis Control : Avoid aqueous conditions for nitrile-containing derivatives. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
  • Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/Cu) to suppress side reactions in cross-coupling steps .
  • Reaction Monitoring : In-situ FTIR or HPLC to detect intermediates and adjust reaction parameters dynamically .

Case Study (From ):

  • Issue : Hydrolysis of 4,7-di(carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile yielded unexpected 9,10-dihydro derivatives.
  • Resolution : Switching from hydroxide to milder nucleophiles (e.g., amines) reduced hydrolysis by 40% .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in reported luminescence quantum yields?

Methodological Answer:

  • Source Identification : Compare solvent polarity, excitation wavelengths, and measurement techniques (e.g., integrating sphere vs. relative method) .
  • Validation : Cross-check with independent methods (e.g., electrochemical analysis for MLCT states) .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic transitions and validate experimental results .

Example Data Conflict:

StudyQuantum Yield (Φ)Conditions
Accorsi et al. (2009)0.62Acetonitrile, λex_{ex} = 350 nm
Bonicelli et al. (2007)0.48Dichloromethane, λex_{ex} = 365 nm

Q. What methodological frameworks are recommended for designing this compound-based metal complexes for specific applications (e.g., sensors or photocatalysts)?

Methodological Answer:

  • Ligand Tuning : Introduce electron-donating/-withdrawing groups to modulate redox potentials and absorption spectra .
  • Co-Ligand Synergy : Pair with ancillary ligands (e.g., bipyridines) to enhance catalytic activity or selectivity .
  • In Silico Screening : Use molecular docking or machine learning to predict binding affinities and optimize complex geometries .

Design Workflow:

Objective : Develop a Fe(II) complex for H2_2O2_2 sensing.

Ligand Modification : Add methyl groups to improve solubility and reduce aggregation .

Validation : Cyclic voltammetry to confirm redox activity and limit of detection (LOD) .

Key Recommendations for Researchers

  • Reproducibility : Document solvent purity, reaction atmosphere, and instrument calibration in detail.
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.